![molecular formula C7H5BrN2O B8244582 6-Bromopyrrolo[1,2-b]pyridazin-4-ol](/img/structure/B8244582.png)
6-Bromopyrrolo[1,2-b]pyridazin-4-ol
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Overview
Description
6-Bromopyrrolo[1,2-b]pyridazin-4-ol is a heterocyclic compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol This compound features a pyridazinone core structure substituted with a bromine atom at the 6-position and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrrolo[1,2-b]pyridazin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-1H-pyrrolo[2,3-b]pyridine with suitable reagents to introduce the hydroxyl group at the 4-position . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrrolo[1,2-b]pyridazin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group at the 4-position can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or amines.
Scientific Research Applications
6-Bromopyrrolo[1,2-b]pyridazin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromopyrrolo[1,2-b]pyridazin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells through the disruption of key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar core structures but different substituents, such as pyridazinone itself or its various derivatives.
Pyrrolopyrazine Derivatives: Compounds containing both pyrrole and pyrazine rings, which share some structural similarities with 6-Bromopyrrolo[1,2-b]pyridazin-4-ol.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridazinone core, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Biological Activity
6-Bromopyrrolo[1,2-b]pyridazin-4-ol is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H5BrN2O and features a bromine atom at the 6-position of the pyrrolopyridazine core. Its structure contributes to its biological activity, particularly as an enzyme inhibitor and receptor modulator.
Biological Activities
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes:
- Tankyrase Inhibition : This compound has been shown to inhibit tankyrase enzymes, which are involved in the regulation of Wnt signaling pathways. The inhibition of tankyrase can affect cellular proliferation and survival, making it a candidate for anticancer therapies.
- Adenosine Deaminase : Preliminary studies suggest that this compound may also interact with adenosine deaminase, an enzyme critical for purine metabolism. Inhibition of this enzyme could have implications for treating conditions like cancer and inflammatory diseases .
2. Anticancer Activity
This compound has demonstrated potential as an anticancer agent through various mechanisms:
- Cell Cycle Arrest : Studies have reported that treatment with this compound can lead to cell cycle arrest in cancer cell lines, thereby inhibiting tumor growth.
- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways in cancer cells, promoting programmed cell death .
The mechanism by which this compound exerts its biological effects primarily involves:
- Binding to Active Sites : As a tankyrase inhibitor, it binds to the active site of the enzyme, preventing its function and disrupting downstream signaling pathways associated with oncogenesis.
- Modulation of Receptor Activity : The compound may also modulate the activity of various receptors involved in cellular signaling, further influencing cellular responses to external stimuli.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[1,2-b]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-6-7(11)1-2-9-10(6)4-5/h1-4,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMBAXDLWYVBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C=C(C=C2C1=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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